REACTION_CXSMILES
|
O[CH:2]([CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:3][C:4](O)=O.O[CH:17]([CH2:22][CH2:23][CH2:24]COC1C=CC=CC=1)[CH2:18][C:19]([OH:21])=[O:20].OC(CCCCCCOC1C=CC=CC=1)CC(O)=O>>[O:9]([CH2:8][CH2:7][CH2:2][CH2:3][CH2:4][CH2:24][CH2:23][CH2:22][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)O)CCOC1=CC=CC=C1
|
Name
|
3-hydroxy-7-phenoxyheptanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)O)CCCCOC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)O)CCCCCCOC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Result
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCCCCCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |